molecular formula C11H7BrF3NO B1440159 4-Bromo-2-methyl-6-trifluoromethoxyquinoline CAS No. 1189107-42-3

4-Bromo-2-methyl-6-trifluoromethoxyquinoline

Cat. No.: B1440159
CAS No.: 1189107-42-3
M. Wt: 306.08 g/mol
InChI Key: GYSJXOJLZQTCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol It is a quinoline derivative, characterized by the presence of bromine, methyl, and trifluoromethoxy groups attached to the quinoline ring

Preparation Methods

The synthesis of 4-Bromo-2-methyl-6-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methyl-6-trifluoromethoxyquinoline using bromine or a brominating agent under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or chloroform to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-2-methyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-methyl-6-trifluoromethoxyquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-trifluoromethoxyquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-Bromo-2-methyl-6-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:

These compounds share similar structural features but differ in the position and nature of substituents on the quinoline ring. The presence of the trifluoromethoxy group in this compound makes it unique, potentially enhancing its chemical stability and biological activity compared to other derivatives.

Properties

IUPAC Name

4-bromo-2-methyl-6-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSJXOJLZQTCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670954
Record name 4-Bromo-2-methyl-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189107-42-3
Record name 4-Bromo-2-methyl-6-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methyl-6-trifluoromethoxyquinoline
Reactant of Route 2
4-Bromo-2-methyl-6-trifluoromethoxyquinoline
Reactant of Route 3
4-Bromo-2-methyl-6-trifluoromethoxyquinoline
Reactant of Route 4
4-Bromo-2-methyl-6-trifluoromethoxyquinoline
Reactant of Route 5
4-Bromo-2-methyl-6-trifluoromethoxyquinoline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methyl-6-trifluoromethoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.